molecular formula C8H8N2O3 B1343144 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 120711-81-1

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1343144
M. Wt: 180.16 g/mol
InChI Key: YKCFDUNYLMTXFC-UHFFFAOYSA-N
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Description

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a benzoxazine ring, a nitro group at the 7-position, and a dihydro-2H moiety, which indicates the presence of two hydrogen atoms on one of the ring's carbons, making it partially saturated .

Synthesis Analysis

The synthesis of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives has been explored through various methods. For instance, the condensation of nitro derivatives of 4H-3,1-benzoxazin-4-one with different amines such as ammonia, methylamine, and aniline has been reported . Another approach involves the preparation of a mixed anhydride followed by reduction with sodium borohydride to afford a pentacyclic condensation product . Additionally, the synthesis of 7-benzylamino derivatives using 2-amino-5-nitrophenol as a starting material has been described, with some derivatives showing promising anticonvulsant activities . The reaction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one with phosphorus oxyhalides and subsequent addition of arylamines has also been used to synthesize colored derivatives for potential use as hair colorants .

Molecular Structure Analysis

The molecular structure of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives has been characterized using various spectroscopic techniques. X-ray analysis has been employed to unambiguously establish the structure of a pentacyclic condensation product derived from a 7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid . In another study, the crystal structure of a related compound revealed a coplanar arrangement of the benzoxazin-4-one fused-ring system with the attached benzene ring, stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives has been explored in various contexts. Oxidation and reactions with benzaldehyde have been used to yield different functionalized derivatives . The reactivity of these compounds with arylamines to produce colored derivatives suggests potential applications in dye chemistry . Furthermore, the transformation of naturally occurring benzoxazinones into lactam forms under specific conditions has been studied, providing insights into their bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives are closely related to their molecular structure. The presence of nitro groups significantly influences their spectroscopic properties, as evidenced by UV spectra studies . The crystallographic analysis has provided detailed information on the molecular geometry, including torsion angles and hydrogen bonding patterns, which are crucial for understanding the compound's solid-state properties . The synthesis of various amino-substituted derivatives and their characterization by NMR, MS, and elemental analysis further expands the knowledge of the compound's chemical diversity and potential applications .

Scientific Research Applications

Synthesis and Chemical Properties

A notable study detailed the synthesis of a pentacyclic condensation product from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, showcasing the versatility of 7-nitro-benzoxazine derivatives in forming complex chemical structures, as confirmed by X-ray analysis (Ilaš et al., 2008). Another study introduced a novel synthesis approach for 2H-1,4-benzoxazine derivatives using Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst, demonstrating innovative pathways for obtaining hydroxy-substituted benzoxazines (Qing-Yuan Meng et al., 2009).

Potential Applications

Research into the potential applications of 7-nitro-benzoxazine derivatives has uncovered their utility across various domains. One study synthesized 3-arylamino-7-nitro-2H-1,4-benzoxazines to investigate their suitability as hair colorants, highlighting the compound's applicability in the cosmetic industry (Hartmann et al., 2004). The bioactivity and ecological role of 1,4-benzoxazinones, including derivatives of 7-nitro-benzoxazine, have been explored for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, suggesting their potential as natural herbicide models and in pharmaceutical development (Macias et al., 2009).

Advanced Material Development

In the realm of material science, benzoxazine derivatives have been identified as promising candidates for developing high-performance thermosetting resins. Studies have shown that these compounds exhibit high thermal stability, low volume shrinkage upon curing, and are suitable for creating materials with excellent thermomechanical properties (Masanobu Muraoka et al., 2022). Furthermore, the synthesis of novel benzoxazine monomers containing allyl groups demonstrated their potential in forming thermosets with superior thermal and mechanical properties, expanding the application of benzoxazine-based polymers (Agag & Takeichi, 2003).

Safety And Hazards

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is classified as Acute Tox. 3 Oral . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCFDUNYLMTXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593572
Record name 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

120711-81-1
Record name 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 7-nitro-4H-benzo[1,4]oxazin-3-one (2.9 g, 15 mmol) and borane-THF (45 ml of a 1M solution in THF, 45 mmol) in THF (40 mL) to yield the title compound as an orange solid (2.2 g, 83%). δH (CDCl3) 3.48-3.60 (2H, m), 4.20-4.32 (2H, m), 6.52 (1H, d, J 8.9 Hz), 7.69 (1H, d, J 2.4 Hz), 7.74 (1H, dd, J 8.9, 2.4 Hz). LCMS (ES+) 181 (M+H)+.
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2.9 g
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40 mL
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Yield
83%

Synthesis routes and methods II

Procedure details

A suspension of 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (300 mg, 1.545 mmol) in THF (3 mL) was treated with BH3-THF complex (15.45 mL, 15.45 mmol, 1.0 M in THF), and the resulting orange solution was refluxed overnight. The reaction was cooled in an ice-bath. MeOH (15 mL) was added, and the reaction was then concentrated. A second portion of MeOH (20 mL) was added, and the solution was refluxed for 2 hours. At this time, the reaction was concentrated, and the residue was subjected to flash chromatography on silica gel (10% EtOAc:90% hexane followed by 30% EtOAc:70% hexane). An orange solid was obtained after drying under reduced pressure. (240 mg, 86%). 1H-NMR (DMSO-d6) δ 7.68 (dd, J=2.4, 8.9 Hz, 1H), 7.54 (s, 1H), 7.47 (d, J=2.4 Hz, 1H), 6.63 (d, J=9.0 Hz, 1H), 4.15 (t, J=4.2 Hz, 2H), 3.45-3.40 (m, 2H).
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300 mg
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3 mL
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15.45 mL
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15 mL
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Synthesis routes and methods III

Procedure details

Mix 7-nitro-4H-benzo[1,4]oxazin-3-one (2.00 g, 10.3 mmol) in THF (10 mL) and treat with BH3.THF (1.0M in THF, 35 mL). Heat the solution to reflux for 30 min, then cool to 0° C. and quench with 1N HCl (20 mL). Stir the solution for 30 min, then concentrate to ½ volume. Collect the orange solid, wash with water, and dry under vacuum to give the title compound (1.66 g, 89%). MS (ES+) 181.1 (M+1)+, MS (ES−) 179.2 (M−1)−. 1H NMR (400 MHz, DMSO-d6): δ 7.68 (dd, 1H, J=8.8, 2.6 Hz), 7.53 (s, 1H), 7.47 (d, 1H, J=2.6 Hz), 6.63 (d, 1H, J=9.2 Hz), 4.15 (t, 2H, J=4.4 Hz), 3.44-3.40 (m, 2H),
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2 g
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10 mL
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35 mL
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89%

Synthesis routes and methods IV

Procedure details

This compound was prepared by General Method 2 from 7-nitro-2H-1,4-benzoxazin-3(4H)-one (2.0 g, 10 mmol) and borane dimethylsulfide (2.0 M in THF, 24 mL, 48 mmol) and purified on silica gel (20:1 CH2Cl2;MeOH) to afford 1.84 g (98%) of 3,4-dihydro-7-nitro-2H-1,4-benzoxazine, an orange solid. Data for 3,4-dihydro-7-nitro-2H-1,4-benzoxazine: Rf 0.76 (11.5:1 CH2Cl2:MeOH); 1H NMR (400 MHz, CDCl3) δ 7.74 (dd, 1H, J=8.7, 2.5), 7.69 (d, 1H, J=2.5), 6.52 (d, 1H, J=8.7), 4.56 (br s, 1H), 4.26 (t, 2H, J=4.4), 3.54 (td, 2H, J=4.4, 2.5)
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2 g
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24 mL
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Synthesis routes and methods V

Procedure details

Following Intermediate Method 4, the reaction of 2-hydroxy-4-nitroaniline with sodium hydride and 1,2-dibromoethane in N,N-dimethylformamide produces 2,3-dihydro-7-nitro-1,4-benzoxazine, (XIX). The reaction of (XIX) with sodium hydride and 2-iodopropane in N,N-dimethylformamide yields 2,3-dihydro-4-(1-methylethyl)-7-nitro-1,4-benzoxazine, (XX). Hydrogenation of (XX) with platinum oxide yielded (XXI). ##STR31##
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